dBET1 - 1799711-21-9

dBET1

Catalog Number: EVT-264968
CAS Number: 1799711-21-9
Molecular Formula: C38H37ClN8O7S
Molecular Weight: 785.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

dBET1 is a heterobifunctional small molecule classified as a proteolysis targeting chimera (PROTAC). [] It represents a novel class of chemical compounds designed to induce the degradation of specific target proteins within cells. [] Unlike traditional small molecule inhibitors that block protein activity by binding to active sites, dBET1 facilitates the degradation of target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). [] dBET1 plays a significant role in scientific research as a tool to investigate the function of specific proteins and explore new therapeutic strategies for diseases like cancer, leukemia, and inflammatory conditions. [, , ]

Synthesis Analysis

dBET1 is synthesized by chemically conjugating JQ1, a competitive antagonist of bromodomain and extra-terminal domain (BET) proteins, to a phthalimide moiety. [] The phthalimide moiety serves as a ligand for cereblon (CRBN), a component of the E3 ubiquitin ligase complex. [] This conjugation process essentially transforms JQ1 from a BET bromodomain inhibitor into a molecule capable of inducing BET protein degradation.

Molecular Structure Analysis
  • JQ1 moiety: This portion of the molecule binds to the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4. [, ]
  • Phthalimide moiety: This component interacts with cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex. [, ]
  • Linker: A chemical linker connects the JQ1 and phthalimide moieties, facilitating the interaction between the target protein (BRD2/3/4) and the E3 ubiquitin ligase complex. []

The specific length and composition of the linker region are crucial for dBET1's activity and selectivity. []

Mechanism of Action
  • Binding to Target and E3 Ligase: dBET1 binds to its target BET protein (BRD2, BRD3, or BRD4) via the JQ1 moiety and simultaneously binds to the E3 ubiquitin ligase complex via the phthalimide moiety, which interacts with cereblon (CRBN). [, , ]
  • Ubiquitination: This simultaneous binding brings the BET protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin molecules to the BET protein. []
  • Proteasomal Degradation: The ubiquitinated BET protein is then recognized and degraded by the proteasome, a cellular machine responsible for degrading unwanted or damaged proteins. []
Physical and Chemical Properties Analysis

While the provided papers do not offer a detailed analysis of dBET1's physical and chemical properties, they suggest that, like many PROTAC molecules, it may have a high molecular weight and polar surface area. [] This characteristic can potentially lead to limitations in aqueous solubility and influence its overall pharmacokinetic profile, including permeability and stability. []

Applications
  • Investigating BET protein function: By selectively degrading BET proteins, dBET1 has become a valuable tool for researchers to study the biological roles of these proteins in various cellular processes, including gene transcription, cell cycle regulation, and inflammatory responses. [, , , ]
  • Exploring new cancer therapies: dBET1 has demonstrated efficacy in preclinical models of various cancers, including leukemia, multiple myeloma, and solid tumors. [, , , , , , , , ] Its ability to target the often-deregulated MYC oncogene, a downstream target of BET proteins, makes it particularly promising for cancers driven by MYC overexpression. [, , , ]
  • Studying inflammatory diseases: Research suggests dBET1 may have therapeutic potential for inflammatory conditions. For example, studies show it can attenuate lipopolysaccharide-induced pro-inflammatory responses in microglia, suggesting possible applications in conditions like stroke or other neuroinflammatory disorders. [, , , ]
Future Directions
  • Improving pharmacokinetic properties: Addressing challenges related to dBET1's potentially high molecular weight and polar surface area to enhance its solubility, permeability, and stability for improved in vivo efficacy. []
  • Exploring combination therapies: Investigating the synergistic effects of dBET1 with other therapeutic agents, such as conventional chemotherapy drugs or targeted therapies, to enhance treatment efficacy and overcome drug resistance. [, ]
  • Developing more selective degraders: Designing and synthesizing dBET1 analogs with enhanced selectivity for specific BET protein isoforms or other therapeutic targets to minimize potential off-target effects. [, ]
  • Understanding resistance mechanisms: Investigating the mechanisms underlying potential resistance to dBET1 to develop strategies for overcoming resistance and improving its long-term therapeutic effectiveness. []
  • Translating preclinical findings to clinical applications: Conducting clinical trials to evaluate the safety and efficacy of dBET1 in human patients with various cancers, inflammatory diseases, and other conditions where BET proteins play a crucial role. []

JQ1

Relevance: JQ1 is a crucial component of dBET1 and serves as the basis for its development. dBET1 is a proteolysis-targeting chimera (PROTAC) that incorporates JQ1 as the BET bromodomain binding moiety. [] Unlike JQ1, which inhibits BET bromodomain function, dBET1 induces the degradation of BET proteins. [] This distinction highlights dBET1's potential for enhanced efficacy and a prolonged duration of action compared to conventional BET inhibitors like JQ1. []

dBET6

Relevance: dBET6 exhibits a higher potency in degrading BET proteins and inhibiting the proliferation of chronic myeloid leukemia (CML) cells compared to dBET1. [] In pre-clinical studies, dBET6 demonstrated superior efficacy compared to dBET1 and JQ1, particularly in overcoming multiple forms of leukemic stem cell resistance, including intrinsic resistance, mutation-induced resistance, niche-induced resistance, and checkpoint-mediated resistance. []

OTX015

Relevance: OTX015 serves as a comparative BET inhibitor to dBET1 in multiple myeloma studies. [] While both compounds target BET proteins, dBET1 exhibits a more potent reduction in cell viability than OTX015, signifying the potential advantages of PROTAC-mediated degradation over BET bromodomain inhibition. []

ARV-825

Relevance: ARV-825, similar to dBET1, represents a novel class of BET-targeting agents that induce the degradation of BET proteins instead of solely inhibiting their function. [] ARV-825 exhibits potent anti-cancer activity against pre-clinical models of multiple myeloma, comparable to dBET1. []

ARV-763

Relevance: ARV-763 offers an alternative approach to target BRD4 for degradation, employing a different E3 ligase system than dBET1 and ARV-825. [] This difference in E3 ligase engagement could potentially result in distinct pharmacological profiles, including potential advantages in overcoming resistance mechanisms or drug-drug interactions. []

Pomalidomide

Compound Description: Pomalidomide is an immunomodulatory drug (IMiD) that binds to the E3 ubiquitin ligase cereblon (CRBN). [] This binding event alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent degradation of specific target proteins, including Ikaros (IKZF1) and Aiolos (IKZF3), which are transcription factors involved in B cell development and function.

Relevance: Pomalidomide, along with other IMiDs like lenalidomide, highlights the therapeutic potential of targeting CRBN for protein degradation. dBET1 utilizes a similar mechanism by incorporating a phthalimide moiety to hijack CRBN and induce the degradation of BET proteins. [] This shared mechanism underscores the significance of CRBN as a therapeutic target and its role in PROTAC-mediated protein degradation.

Lenalidomide

Relevance: Lenalidomide further exemplifies the therapeutic potential and mechanistic basis of CRBN-mediated protein degradation, a concept central to the design and function of dBET1. [, ] The successful clinical application of lenalidomide in treating hematological malignancies provided valuable insights for developing PROTACs like dBET1, demonstrating the translational potential of targeting protein degradation for therapeutic purposes. []

Properties

CAS Number

1799711-21-9

Product Name

dBET1

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]acetamide

Molecular Formula

C38H37ClN8O7S

Molecular Weight

785.27

InChI

InChI=1S/C38H37ClN8O7S/c1-19-20(2)55-38-31(19)33(22-9-11-23(39)12-10-22)42-25(34-45-44-21(3)46(34)38)17-29(49)40-15-4-5-16-41-30(50)18-54-27-8-6-7-24-32(27)37(53)47(36(24)52)26-13-14-28(48)43-35(26)51/h6-12,25-26H,4-5,13-18H2,1-3H3,(H,40,49)(H,41,50)(H,43,48,51)/t25-,26?/m0/s1

InChI Key

LNKVJWZPPUIOFG-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Solubility

Soluble in DMSO

Synonyms

dBET1; d-BET-1; d BET 1; dBET-1; dBET 1; JQ1-Thalidomide conjugate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.